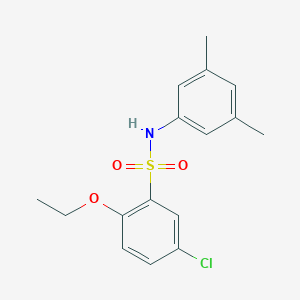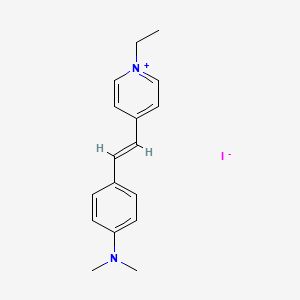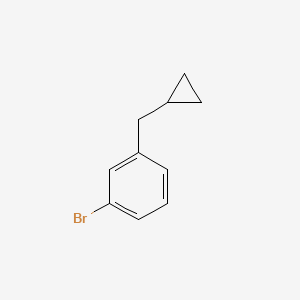
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide, also known as CDMEB, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMEB is a synthetic compound that is commonly used as a tool compound for studying protein-protein interactions, as well as for developing new drugs.
Mécanisme D'action
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide acts as an inhibitor of protein-protein interactions by binding to a specific site on the target protein. This binding disrupts the interaction between the target protein and its partner protein, leading to the inhibition of downstream signaling pathways. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the disruption of hydrogen bonding and electrostatic interactions between the target protein and its partner protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to have anti-inflammatory effects, and to inhibit the activity of certain enzymes, such as carbonic anhydrase IX.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has several advantages as a tool compound for studying protein-protein interactions. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, such as its lack of selectivity for specific protein-protein interactions, and its potential toxicity at high concentrations.
Orientations Futures
The potential applications of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide in scientific research are vast, and several future directions can be explored. One possible direction is the development of new this compound derivatives with improved selectivity and potency for specific protein-protein interactions. Another direction is the application of this compound in the development of new cancer therapies, either alone or in combination with other drugs. Additionally, the use of this compound in the study of other diseases, such as neurodegenerative diseases, could also be explored.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide involves the reaction between 5-chloro-2-ethoxybenzenesulfonyl chloride and 3,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has been extensively used in scientific research as a tool compound for studying protein-protein interactions. It has been shown to inhibit the interaction between two proteins, such as the interaction between the tumor suppressor protein p53 and the oncoprotein MDM2. This inhibition can lead to the activation of p53, which is a key regulator of cell growth and division, and can therefore have potential applications in the development of new cancer therapies.
Propriétés
IUPAC Name |
5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-21-15-6-5-13(17)10-16(15)22(19,20)18-14-8-11(2)7-12(3)9-14/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBCZLUMNTSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)







![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)